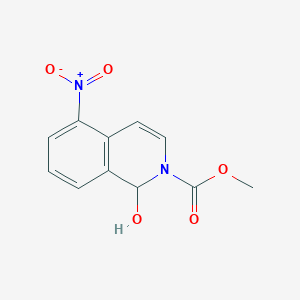
Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a nitro group, a hydroxyl group, and a carboxylate ester group attached to the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes:
Nitration: Introducing a nitro group to the isoquinoline ring using a nitrating agent such as nitric acid.
Hydroxylation: Adding a hydroxyl group to the desired position on the isoquinoline ring.
Esterification: Converting the carboxylic acid group to a carboxylate ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted isoquinolines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-hydroxyisoquinoline-2(1H)-carboxylate: Lacks the nitro group.
Methyl 5-nitroisoquinoline-2(1H)-carboxylate: Lacks the hydroxyl group.
Methyl 1-hydroxy-5-aminoisoquinoline-2(1H)-carboxylate: Has an amino group instead of a nitro group.
Uniqueness
Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
CAS No. |
65325-48-6 |
|---|---|
Molecular Formula |
C11H10N2O5 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
methyl 1-hydroxy-5-nitro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H10N2O5/c1-18-11(15)12-6-5-7-8(10(12)14)3-2-4-9(7)13(16)17/h2-6,10,14H,1H3 |
InChI Key |
ZZYUTJCNVKQMKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C=CC2=C(C1O)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















